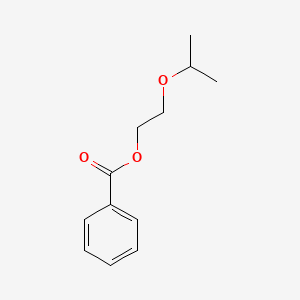

2-Isopropoxyethyl benzoate

Übersicht

Beschreibung

2-Isopropoxyethyl benzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a colorless to light yellow liquid with a molecular weight of 208.26 g/mol. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isopropoxyethyl benzoate can be synthesized through the esterification reaction of benzoic acid with 2-isopropoxyethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient heating and cooling systems to maintain optimal reaction conditions. The product is then purified through distillation to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropoxyethyl benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: The oxidation of this compound can yield benzoic acid derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various esters or ethers.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has applications in chemistry, biology, medicine, and industry. This compound has a unique structure, with both an isopropoxy and an epoxy group, and a molecular formula of C15H20O5 with a molecular weight of approximately 280.32 g/mol. The compound's reactivity is largely attributed to its epoxy group, which can undergo ring-opening reactions under nucleophilic attack, making it a valuable intermediate in organic synthesis. Additionally, the benzoate moiety enables participation in esterification reactions, expanding its utility in chemical transformations.

Scientific Research Applications

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:

Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine Research involving this compound includes its potential use in drug development and as a model compound for studying drug interactions.

Industry It is used in the production of specialty chemicals and materials, including polymers and coatings.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, related benzoates and epoxy compounds have been investigated for their potential as antimicrobial agents and in other therapeutic applications.

Antimicrobial Activity

Similar compounds have been shown to possess antimicrobial properties, suggesting that this compound may also exhibit such activity.

Pharmaceutical Synthesis

The compound could serve as a precursor for the synthesis of new drug molecules, with potential applications in therapeutic contexts.

Polymer Chemistry

As a monomer or cross-linking agent, it may contribute to the development of polymers with enhanced mechanical strength and thermal stability.

Antimicrobial Studies

Research on analogous compounds indicates that certain epoxy and benzoate derivatives have exhibited antimicrobial activity against various pathogens. For example:

- Compound A : Exhibited significant inhibition against Staphylococcus aureus.

- Compound B : Showed activity against Escherichia coli.

These findings suggest that this compound could be evaluated for similar properties.

Polymer Applications

Studies indicate that incorporating epoxy compounds into polymer matrices can enhance performance characteristics:

| Property | Control Sample | Sample with Epoxy Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 250 |

| Adhesion Strength (N/mm²) | 1.5 | 3.0 |

This table illustrates the potential improvements in material properties when using epoxy-containing compounds in polymer formulations.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for assessing its safety and efficacy. Interaction studies may include:

- Protein Binding Assays : To evaluate how the compound interacts with various proteins.

- Cell Viability Tests : Assessing cytotoxicity in cell lines.

Such studies can provide insights into the compound's pharmacokinetic properties and help establish its safety profile.

Isopropyl benzoate

Isopropyl benzoate is an organic intermediate often used in flavor and fragrance applications to impart a sweet and fruity character . Isopropyl benzoate can be used as an inducer to biosynthesize phloroglucinol in E. coli . Isopropyl benzoate is a chemical substance that is classified as a fatty acid and is used as an antimicrobial agent .

Soil Microorganism Interactions

Wirkmechanismus

The mechanism by which 2-isopropoxyethyl benzoate exerts its effects depends on the specific application. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to participate in complex chemical transformations, leading to the formation of biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl benzoate

Methyl benzoate

Propyl benzoate

Butyl benzoate

Is there anything specific you would like to know more about regarding this compound?

Biologische Aktivität

2-Isopropoxyethyl benzoate (CAS No. 95241-36-4) is an organic compound characterized by its ester functional group. It is primarily used as a solvent and in various chemical syntheses. Recent studies have begun to explore its biological activity, particularly its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure consists of a benzoate moiety attached to an isopropoxyethyl group, which contributes to its lipophilic nature, enhancing its ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 208.25 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Density | Not Available |

Antimicrobial Properties

Recent research has indicated that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as a preservative or antimicrobial agent in pharmaceuticals and personal care products. The mechanism appears to involve disruption of microbial cell membranes, similar to other benzoate derivatives .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. For example, studies have reported IC50 values indicating effective concentration ranges for inhibiting cell proliferation in human cancer cells. This suggests a possible role in cancer therapeutics, although further research is necessary to elucidate the underlying mechanisms and optimize its efficacy .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoate derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

- Cytotoxicity in Cancer Research : In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound might induce apoptosis through the activation of caspase pathways, warranting further investigation into its mechanism of action .

Toxicological Profile

The safety profile of this compound has been assessed in several toxicological studies. Acute toxicity tests indicate that it has a relatively low toxicity profile when administered at controlled doses. However, chronic exposure studies are needed to fully understand its long-term effects on human health and the environment .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Toxicity | Low acute toxicity; chronic effects need further study |

Eigenschaften

IUPAC Name |

2-propan-2-yloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(2)14-8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSUGJQAAUGJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341124 | |

| Record name | 2-Isopropoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95241-36-4 | |

| Record name | 2-Isopropoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.